N-benzyl-2-nitroaniline
Overview
Description
N-benzyl-2-nitroaniline is a chemical compound that serves as an intermediate in the synthesis of various nitrogenous heterocycles and has been studied for its potential applications in nonlinear optical materials due to its electronic structure and molecular conformation. The compound is characterized by the presence of a benzyl group attached to the nitrogen atom of 2-nitroaniline, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of derivatives of N-benzyl-2-nitroaniline has been explored through various methods. A versatile method for the synthesis of benzimidazoles from o-nitroanilines and aldehydes via a reductive cyclization has been reported, which could potentially be applied to N-benzyl-2-nitroaniline derivatives . Additionally, N-benzyl-2-nitrobenzenesulfonamides have been shown to undergo base-mediated intramolecular arylation to yield benzhydrylamines, which are precursors to nitrogenous heterocycles . Furthermore, a cobalt- or iron-catalyzed redox condensation of 2-nitroanilines with benzylamines has been developed to prepare 2-aryl benzimidazoles, a method that could be extended to N-benzyl-2-nitroaniline .
Molecular Structure Analysis
The molecular structure and electronic configurations of N-benzylideneaniline derivatives, which are closely related to N-benzyl-2-nitroaniline, have been investigated using electronic absorption spectroscopy and computational methods. These studies have revealed that the presence of nitro groups can lead to twisted molecular conformations . Additionally, the crystal structure of N-substituted 4-nitroanilines, including N-benzyl derivatives, has been determined, providing insights into the molecular arrangement that contributes to their physical and optical properties .
Chemical Reactions Analysis
N-benzyl-2-nitroaniline and its derivatives participate in various chemical reactions that lead to the formation of heterocyclic compounds. For instance, the cyclization of N-acetylated derivatives of N-benzyl-o-nitroaniline has been shown to produce 2-aryl-1-hydroxybenzimidazoles . The reactivity of N-benzylidene-o-nitroaniline with nucleophiles has also been studied, demonstrating the formation of products through addition to the CN group .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-benzyl-2-nitroaniline derivatives are influenced by their molecular structure. For example, N-substituted derivatives of 4-nitroaniline have been synthesized and examined for their second harmonic generation (SHG) activity, which is a measure of their nonlinear optical properties. Among these derivatives, N-benzyl-MNA exhibited the highest SH activity, indicating the potential of N-benzyl-2-nitroaniline derivatives in the development of nonlinear optical materials . The electronic structures of these compounds have been further elucidated through photoelectron spectroscopy, which provides information on the energy levels and conformational preferences of the molecules .
Scientific Research Applications
Nonlinear Optical Properties
N-Benzyl-2-Nitroaniline (N-benzyl-2-methyl-4-nitroaniline, BNA) has been extensively studied for its nonlinear optical properties. Research by Kalaivanan and Srinivasan (2017) demonstrated the synthesis and growth of BNA crystals, highlighting their significant nonlinear optical potential. The study showed that BNA's second harmonic generation (SHG) efficiency was twice that of the inorganic standard KDP, indicating its potential in optical applications (Kalaivanan & Srinivasan, 2017). Similarly, Hashimoto et al. (1997) synthesized various N-substituted derivatives of 4-nitroaniline, including N-benzyl-MNA, which exhibited high SH activity, thermostability, and phase-matching ability, underscoring the material's suitability for practical use in nonlinear optics (Hashimoto et al., 1997).
Synthesis of Benzimidazoles
The compound has also been involved in the synthesis of benzimidazoles. Machin et al. (1976) discussed the cyclization of N-acetylated derivatives of N-benzyl-o-nitroaniline, leading to the formation of 2-aryl-1-hydroxybenzimidazoles, suggesting its role in the creation of complex organic structures (Machin et al., 1976). Gardiner et al. (1995) further explored this area by reacting substituted 2-nitroanilines with benzylic and other halides in a cascade process involving alkylation-cyclization-O-alkylation, forming benzimidazoles (Gardiner et al., 1995).
Spectroscopic Studies and Terahertz Radiation
Kuroyanagi et al. (2006) measured the refractive index and absorption coefficient of BNA in the terahertz frequency regime, revealing resonances in specific directions and suggesting its potential in terahertz applications (Kuroyanagi et al., 2006). Thirupugalmani et al. (2017) reported on the influence of polar solvents on the growth of BNA crystals and their efficiency in terahertz generation, further emphasizing the material's relevance in this field (Thirupugalmani et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15(17)13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOUKNRSKBRAMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334736 | |
Record name | N-benzyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-nitroaniline | |
CAS RN |
5729-06-6 | |
Record name | N-benzyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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